molecular formula C10H14N2O2S B1386530 1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid CAS No. 1086380-54-2

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid

Cat. No. B1386530
M. Wt: 226.3 g/mol
InChI Key: JLVSCRPAAJIAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . It also contains a carboxylic acid moiety and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid” includes a piperidine ring, a carboxylic acid group, and a thiazole ring . The molecular formula of this compound is C10H14N2O2S .

Scientific Research Applications

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

One of the applications of piperidine derivatives is in the field of cancer research. Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

  • Cancer Research

    • Piperidine acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
    • It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
    • Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Neuroscience

    • Isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist .
    • It consists of a piperidine ring with a carboxylic acid moiety in the iso position .
  • Antiviral

    • Piperidine derivatives have been found to exhibit antiviral properties .
    • They can be used in the treatment of diseases caused by viruses .
  • Antimalarial

    • Piperidine derivatives can also be used as antimalarial agents .
    • They can help in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
  • Antimicrobial and Antifungal

    • Piperidine derivatives have antimicrobial and antifungal properties .
    • They can be used in the treatment of various infections caused by bacteria and fungi .
  • Antihypertensive

    • Piperidine derivatives can be used as antihypertensive agents .
    • They can help in the treatment of high blood pressure, a condition that can lead to serious health problems like heart disease .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry . Furthermore, the exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSCRPAAJIAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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